3-(4-氰基苯基)-2,2-二甲基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

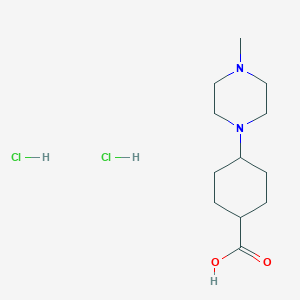

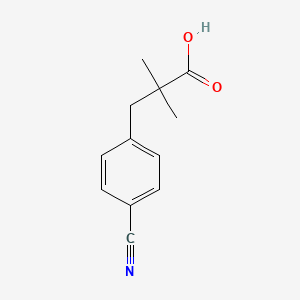

3-(4-Cyanophenyl)-2,2-dimethylpropanoic acid is a chemical compound that is structurally related to various synthesized analogs with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, its structural analogs and derivatives have been synthesized and studied for various applications, including as potential kinase inhibitors, EP3 receptor antagonists, and catalysts for electroreduction reactions.

Synthesis Analysis

The synthesis of related compounds involves the formation of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which is structurally similar to the target compound but with a chloro substituent instead of a cyano group . Another related synthesis involves the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate to form a dye with a cyano group in the phenyl ring, which is a structural feature shared with the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the metal complexes mentioned earlier were characterized using FTIR, which could provide insights into the functional groups present in the target compound . Similarly, the dye synthesized from 4-dimethylaminobenzaldehyde and methyl cyanoacetate was analyzed using 1H NMR, 13C NMR, and FTIR, which could help infer the structure of the target compound .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 3-(4-Cyanophenyl)-2,2-dimethylpropanoic acid has been explored in the context of their biological activity and catalytic properties. For example, the metal complexes derived from a related ligand were tested for anti-tumor activities, indicating potential reactivity with biological molecules . Additionally, cobalt porphyrins with cyanophenyl ligands were used to catalyze the electroreduction of O2, suggesting that the cyano group can influence the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the target compound have been studied through various techniques. The synthesized dye's electronic properties were analyzed using UV-visible absorption spectroscopy, and its electrochemical behavior was studied using cyclic voltammetry . These studies provide a basis for understanding the properties of the target compound, such as its absorption characteristics and electrochemical behavior.

科学研究应用

癌症治疗中的潜力

- HDAC 抑制:3-(4-氰基苯基)-2,2-二甲基丙酸衍生的化合物已显示出作为组蛋白脱乙酰酶 (HDAC) 抑制剂的潜力,而 HDAC 抑制剂是癌症治疗中的重要靶点。合成的化合物对各种癌细胞系表现出有效的抗增殖活性,表明它们作为癌症治疗剂的潜力 (El-Rayes 等人,2019)。

药物开发中的应用

- 金属配合物合成:已经探索了使用 3-(4-氰基苯基)-2,2-二甲基丙酸衍生物合成金属配合物。这些配合物已显示出显着的抗肿瘤活性,特别是对结直肠癌细胞,同时对正常细胞没有不利影响。这突出了它们在开发靶向癌症治疗中的潜在用途 (Aboelmagd 等人,2021)。

- 用于杂芳合成脱羧:该化合物已用于无过渡金属脱羧过程中,用于制备含有 C(CF3)Me2 的杂芳,这在药物发现中具有巨大潜力 (Liu 等人,2018)。

固态化学和材料科学

- 氢键和固态结构:对 3-(4-氰基苯基)-2,2-二甲基丙酸衍生物的研究有助于理解氢键模式和固态结构,这在材料科学和药物中至关重要 (Kant 等人,2014)。

化学合成和表征

- 染料合成和电子性质:该化合物已用于合成染料,研究的重点是通过 NMR 和 FTIR 等技术阐明结构和分析电子性质。该应用在材料化学和电子领域很有价值 (Kotteswaran 等人,2016)。

- 太阳能电池的有机敏化剂:3-(4-氰基苯基)-2,2-二甲基丙酸衍生物已被用于太阳能电池应用的有机敏化剂的分子工程中。这些敏化剂在将光子能量转化为电流方面显示出高效率,展示了它们在可再生能源技术中的效用 (Kim 等人,2006)。

分析化学

- 金属的分光光度测定:该化合物已用于开发灵敏且选择性的分光光度法,用于检测痕量的金属,如镍。该应用在分析化学中具有重要意义,特别是在质量控制和环境监测中 (Izquierdo & Carrasco,1984)。

安全和危害

属性

IUPAC Name |

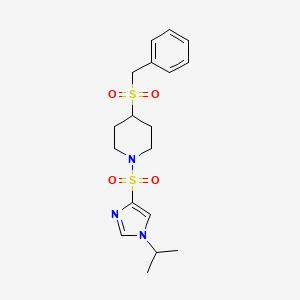

3-(4-cyanophenyl)-2,2-dimethylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,11(14)15)7-9-3-5-10(8-13)6-4-9/h3-6H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZLPQVTESBUBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Cyanophenyl)-2,2-dimethylpropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2537973.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2537978.png)

![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)

![1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2537983.png)

![Isoquinolin-1-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2537987.png)

![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)